(6-fluoro-1,4-dioxepan-6-yl)methanol
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Overview
Description
(6-fluoro-1,4-dioxepan-6-yl)methanol is a chemical compound with the molecular formula C6H11FO3. It is characterized by the presence of a fluorine atom and a dioxepane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1,4-dioxepan-6-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a fluorinated epoxide with a suitable alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-1,4-dioxepan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of fluorinated aldehydes or carboxylic acids.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-fluoro-1,4-dioxepan-6-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-fluoro-1,4-dioxepan-6-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-1,4-dioxepan-6-yl)methanol
- (6-bromo-1,4-dioxepan-6-yl)methanol
- (6-iodo-1,4-dioxepan-6-yl)methanol
Uniqueness
(6-fluoro-1,4-dioxepan-6-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity. These properties make it particularly valuable in applications where enhanced lipophilicity and metabolic stability are desired .
Properties
CAS No. |
2408975-66-4 |
---|---|
Molecular Formula |
C6H11FO3 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
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